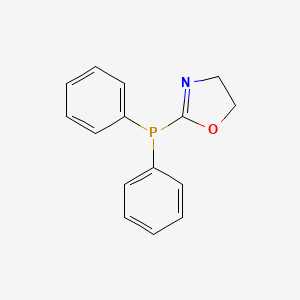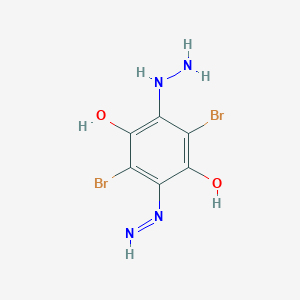![molecular formula C13H10O3S B14237396 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde CAS No. 540748-59-2](/img/structure/B14237396.png)
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is an organic compound that features both hydroxyl and aldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 4-hydroxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzoic acid.
Reduction: 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the sulfanyl and additional hydroxyl groups, making it less versatile in certain reactions.
4-Hydroxythiophenol: Contains the sulfanyl and hydroxyl groups but lacks the aldehyde group, limiting its reactivity in some contexts.
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness
2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a combination of reactivity and functionality that is not found in many other compounds. This makes it particularly valuable for applications requiring specific chemical modifications and interactions .
特性
CAS番号 |
540748-59-2 |
|---|---|
分子式 |
C13H10O3S |
分子量 |
246.28 g/mol |
IUPAC名 |
2-hydroxy-5-(4-hydroxyphenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C13H10O3S/c14-8-9-7-12(5-6-13(9)16)17-11-3-1-10(15)2-4-11/h1-8,15-16H |
InChIキー |
VTTVMBQAOWSJKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)SC2=CC(=C(C=C2)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)


![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)
![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)




![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)



![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
